

Cinnamyl Alcohol-d9: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Cinnamyl Alcohol-d9**

Cat. No.: **B12370027**

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For immediate use by researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **Cinnamyl Alcohol-d9**, a deuterated isotopologue of Cinnamyl Alcohol. While data on **Cinnamyl Alcohol-d9** is primarily centered on its role as an internal standard for analytical quantification, this document also details the significant biological activities of its non-deuterated counterpart, Cinnamyl Alcohol, which is the focus of extensive research. This guide offers a compilation of its chemical properties, experimental protocols from key studies, and associated signaling pathways.

Core Compound Data

Cinnamyl Alcohol-d9 is the deuterated form of Cinnamyl Alcohol, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal tool for use in mass spectrometry-based applications, such as pharmacokinetic studies, where it serves as a stable internal standard for the accurate quantification of Cinnamyl Alcohol.

Chemical and Physical Properties

The following tables summarize the key quantitative data for both **Cinnamyl Alcohol-d9** and its non-deuterated form, Cinnamyl Alcohol.

Identifier	Cinnamyl Alcohol-d9	Cinnamyl Alcohol	References
Molecular Formula	C ₉ HD ₉ O	C ₉ H ₁₀ O	[1]
Molecular Weight	143.23 g/mol	134.18 g/mol	[1] [2]
CAS Number	Not explicitly available	104-54-1	[2] [3] [4]

Physical Property	Cinnamyl Alcohol	References
Melting Point	33 °C	[5]
Boiling Point	250 °C	[5]
Density	1.0397 g/cm ³ at 35 °C	[5]
Solubility	Sparingly soluble in water; soluble in most common organic solvents.	[5]

Experimental Protocols

Cinnamyl Alcohol has demonstrated notable biological activities, including anti-adipogenic, anti-inflammatory, and vasodilatory effects. The following are detailed methodologies from key experiments investigating these properties. **Cinnamyl Alcohol-d9** would typically be employed in the analytical phases of such studies to quantify the parent compound.

Anti-Adipogenesis in 3T3-L1 Cells

This protocol describes the methodology used to investigate the inhibitory effect of Cinnamyl Alcohol on the differentiation of 3T3-L1 preadipocytes.

- Cell Culture and Differentiation:
 - 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum.
 - To induce differentiation, post-confluent cells are treated with a differentiation cocktail (MDI) containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone (DEX), and 1 µg/mL insulin for 2 days.[\[6\]](#)

- The medium is then replaced with DMEM containing 10% fetal bovine serum and 1 μ g/mL insulin for another 2 days, followed by DMEM with 10% fetal bovine serum for 4 days, with media changes every 2 days.[6]
- Cinnamyl Alcohol (in a concentration range of 6.25–25 μ M) is co-treated with the MDI cocktail.[6][7]
- Quantification of Lipid Accumulation:
 - After 8 days of differentiation, cells are washed with PBS and fixed with 10% formalin.
 - Cells are then stained with Oil Red O solution to visualize lipid droplets.[6]
 - The stained lipid droplets are quantified by dissolving the stain in isopropanol and measuring the absorbance.[6]
- Western Blot Analysis:
 - Cellular proteins are extracted, and concentrations are determined.
 - Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against key adipogenic markers (e.g., PPAR γ , C/EBP α) and signaling proteins (e.g., p-AMPK α , p-ERK1/2).[6][7]
 - After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
- Real-Time PCR (RT-PCR):
 - Total RNA is extracted from the cells and reverse-transcribed into cDNA.
 - RT-PCR is performed to quantify the mRNA expression levels of adipogenesis-related genes such as Pparg, Cebpa, and Fasn.[6][7]

Vasodilation in Rat Thoracic Aorta

This protocol outlines the procedure to assess the vasodilatory effects of Cinnamyl Alcohol.

- Tissue Preparation:
 - Thoracic aortas are isolated from rats and cut into rings.[8][9]
 - The aortic rings are mounted in an organ bath system containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.[8]
- Vasodilation Assay:
 - The aortic rings are pre-contracted with phenylephrine (1 μM).[8]
 - Once a stable contraction is achieved, Cinnamyl Alcohol is added in a cumulative manner to assess its relaxant effect.[8]
 - To investigate the underlying mechanism, rings are pre-treated with inhibitors such as L-NAME (an eNOS inhibitor), methylene blue (a guanylate cyclase inhibitor), or potassium channel blockers before the addition of Cinnamyl Alcohol.[8][9]
- Biochemical Analysis:
 - Human Umbilical Vein Endothelial Cells (HUVECs) or aortic strips are treated with Cinnamyl Alcohol.
 - Western blotting is used to measure the phosphorylation of endothelial nitric oxide synthase (eNOS).[8]
 - Nitric oxide (NO) generation is measured, and cGMP levels in aortic strips are quantified using appropriate assay kits.[8]

Anti-inflammatory Effects in a Sepsis Mouse Model

This protocol details the investigation of Cinnamyl Alcohol's anti-inflammatory properties *in vivo*.

- Animal Model:

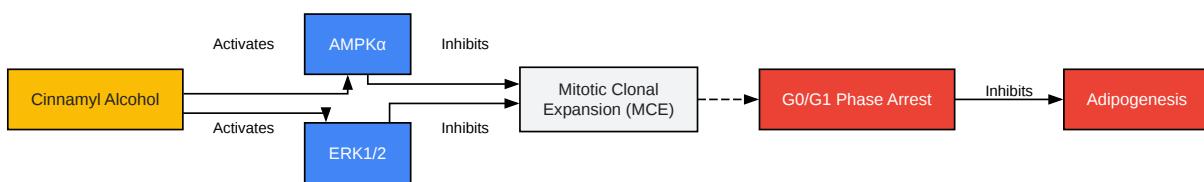
- Sepsis is induced in mice by intraperitoneal injection of Escherichia coli.[10]
- A treatment group receives Cinnamyl Alcohol by gavage.[10]
- Histological Analysis:
 - After a set period, heart, liver, lung, and kidney tissues are collected, fixed in formalin, and embedded in paraffin.
 - Tissue sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.[10]
- Molecular Analysis:
 - Western blotting and RT-PCR are performed on tissue homogenates to measure the expression of NLRP3 inflammasome components (NLRP3, ASC).[10]
 - Serum levels of the inflammatory cytokines IL-1 β and IL-18 are quantified using ELISA. [10][11]

Signaling Pathways and Mechanisms of Action

The biological effects of Cinnamyl Alcohol are mediated through its interaction with several key signaling pathways.

Anti-Adipogenesis Signaling Pathway

Cinnamyl Alcohol inhibits adipogenesis in 3T3-L1 cells, primarily by arresting the cell cycle during the early stage of differentiation known as mitotic clonal expansion (MCE). This is achieved through the modulation of the AMPK α and ERK1/2 signaling pathways.[6][12]

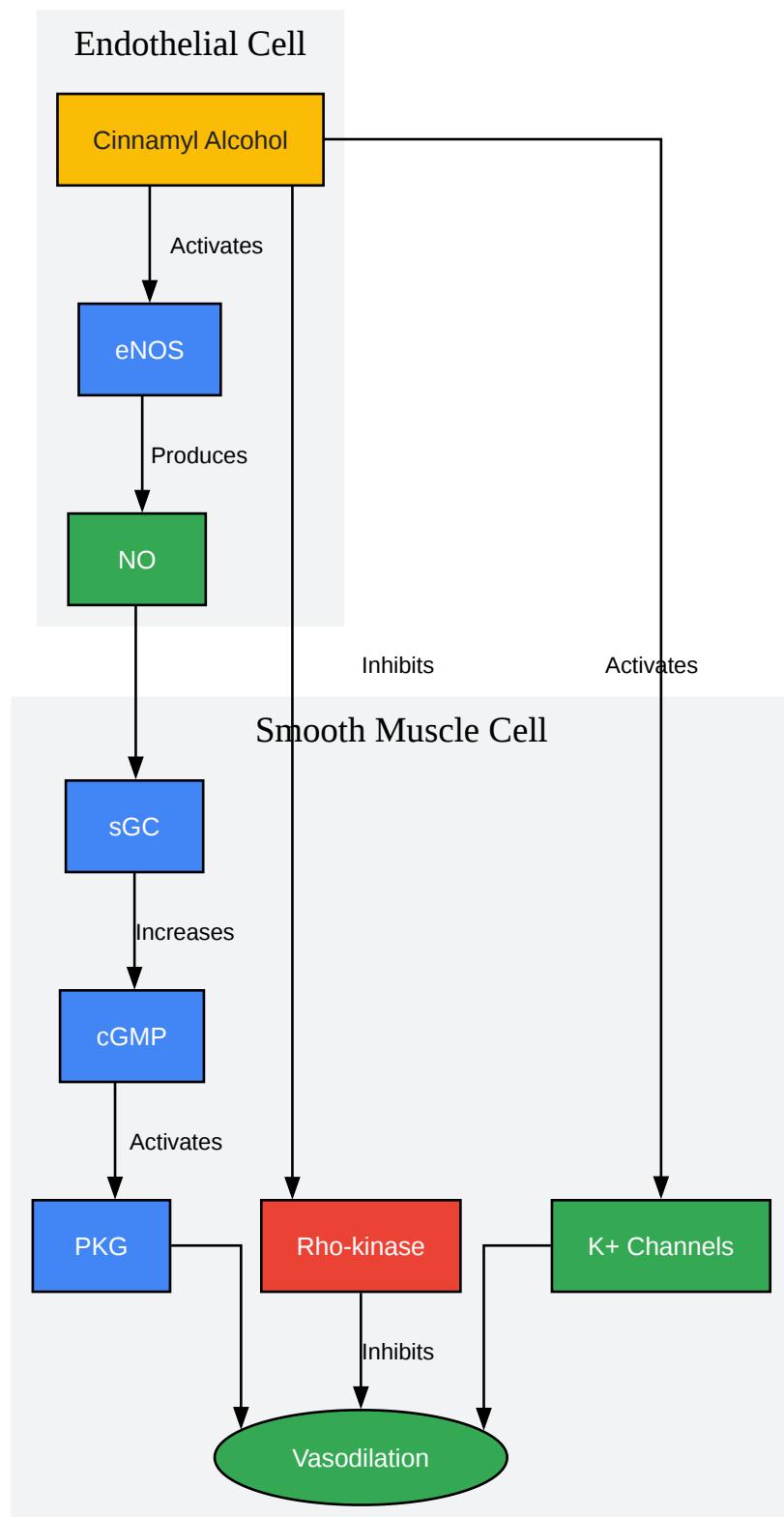


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Cinnamyl Alcohol's inhibition of adipogenesis.

Vasodilation Signaling Pathway

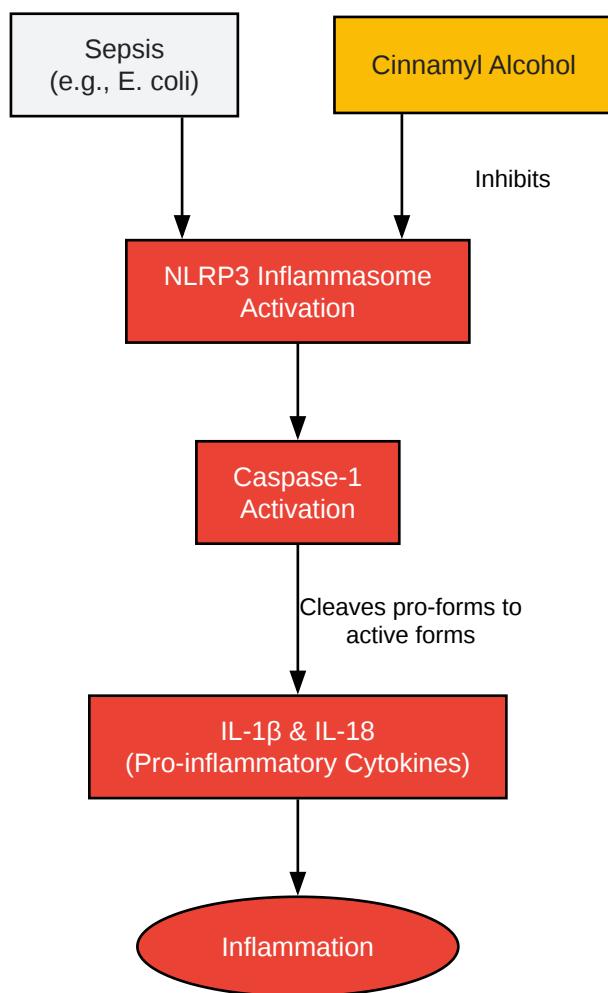
Cinnamyl Alcohol induces vasorelaxation through an endothelium-dependent mechanism. It stimulates the phosphorylation of eNOS, leading to increased NO production. NO then activates guanylate cyclase (sGC), which increases cGMP levels, ultimately activating protein kinase G (PKG). This pathway, coupled with the inhibition of Rho-kinase and activation of K⁺ channels, leads to smooth muscle relaxation and vasodilation.[8][9]

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Mechanism of Cinnamyl Alcohol-induced vasodilation.

Anti-Inflammatory Signaling Pathway

In the context of sepsis, Cinnamyl Alcohol exerts its anti-inflammatory effects by inhibiting the NLRP3 inflammasome pathway. This leads to a reduction in the production of pro-inflammatory cytokines IL-1 β and IL-18.[10][11]



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Inhibition of the NLRP3 inflammasome by Cinnamyl Alcohol.

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